molecular formula C19H18N2O5 B2804080 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide CAS No. 475393-03-4

3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide

Cat. No.: B2804080
CAS No.: 475393-03-4
M. Wt: 354.362
InChI Key: JSUWFNKRJPQBJI-ZHZULCJRSA-N
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Description

3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide is a complex organic compound characterized by its benzamide core, modified with three methoxy groups and a unique indene-derived moiety. This compound boasts interesting properties that make it useful in a variety of scientific and industrial applications, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide typically involves the following steps:

  • Formation of 3,4,5-trimethoxybenzoyl chloride

    • React 3,4,5-trimethoxybenzoic acid with thionyl chloride in the presence of a catalyst.

    • Reaction conditions: Room temperature, under an inert atmosphere.

  • Synthesis of 3-oxoindene

    • Perform the oxidation of indene using potassium permanganate.

    • Reaction conditions: Cold water bath to control exothermic reaction.

  • Condensation Reaction

    • Condense 3-oxoindene with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine to form the final product.

    • Reaction conditions: Refluxing in an organic solvent like dichloromethane.

Industrial Production Methods

The industrial production of this compound involves scaling up the above synthetic routes while optimizing yields and purities. Continuous flow reactors and automated synthesizers are often used to handle large volumes and improve the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically using strong oxidizing agents like potassium permanganate, leading to further functionalization.

  • Reduction: : Mild reducing agents can modify certain parts of the molecule without breaking the core structure.

  • Substitution: : Nucleophilic substitution reactions on the methoxy groups can introduce other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines or alkyl halides.

Major Products Formed

  • Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.

  • Reduction: Alcohols or amines.

  • Substitution: Formation of new substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide is used as a building block for more complex organic molecules

Biology

In biological research, this compound is investigated for its potential bioactivity. It serves as a prototype molecule for studying drug-receptor interactions and enzyme inhibition.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential, particularly as anti-inflammatory, anti-cancer, or neuroprotective agents. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound finds use in the synthesis of advanced materials, such as organic semiconductors and polymers. Its structural properties contribute to the development of materials with specific electronic and mechanical characteristics.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide exerts its effects typically involves interaction with molecular targets like enzymes or receptors. It can modulate signaling pathways by either inhibiting or activating key enzymes, depending on its specific modifications. The compound’s methoxy groups and indene moiety play crucial roles in binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzamide

  • N-(3-oxo-1-indenyl)-benzamide

  • 4-methoxy-3-nitrobenzamide

Uniqueness

Compared to similar compounds, 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide is unique due to its distinct structural combination of methoxy groups and indene-derived moiety. This uniqueness allows for a broader range of chemical reactivity and biological activity, making it a versatile molecule in various fields of research and industry.

And there you have it—a comprehensive look into the world of this compound. Quite the mouthful, but each part of the name tells a fascinating story!

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-16-8-11(9-17(25-2)18(16)26-3)19(23)21-20-14-10-15(22)13-7-5-4-6-12(13)14/h4-9H,10H2,1-3H3,(H,21,23)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUWFNKRJPQBJI-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\2/CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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